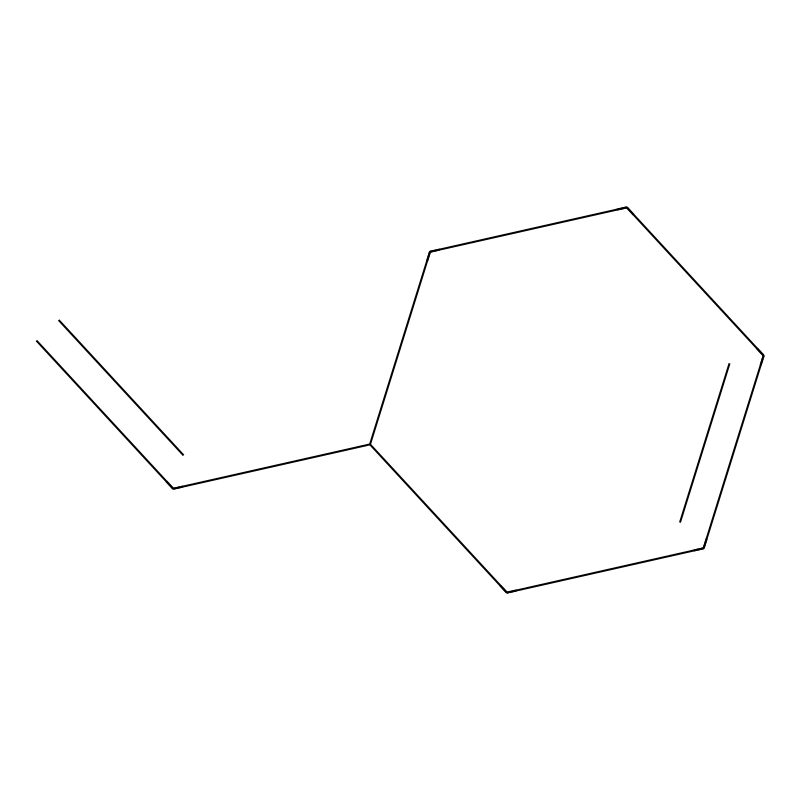

4-Vinylcyclohexene

C8H12

C8H12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H12

C8H12

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with methanol

Soluble in ether, benzene, petroleum ether.

In water, 50 mg/l @ 25 °C

Solubility in water, mg/l at 25 °C: 50 (practically insoluble)

Synonyms

Canonical SMILES

Precursor to Vinylcyclohexene Dioxide:

4-Vinylcyclohexene is primarily used as a precursor to vinylcyclohexene dioxide, a chemical compound with various applications in scientific research. Vinylcyclohexene dioxide is known for its ability to modify biological processes, particularly those related to cell death and ootoxicity (damage to egg cells) []. Studies have explored its potential use in:

- Investigating mechanisms of cell death: Researchers have employed vinylcyclohexene dioxide to study apoptosis, a form of programmed cell death, in various cell types []. This research helps to understand the fundamental mechanisms of cell death and their role in various diseases.

- Understanding otoxicity: Vinylcyclohexene dioxide has been used to induce oocyte depletion (reduction in the number of egg cells) in animal models []. This research helps to understand the mechanisms of oocyte damage and potential causes of infertility.

Other Research Applications:

While less common, 4-vinylcyclohexene itself has also been used in some scientific research:

- As a building block for organic synthesis: Due to its reactive vinyl group, 4-vinylcyclohexene can serve as a starting material for the synthesis of more complex organic molecules []. This can be useful in the development of new drugs, materials, and other functional compounds.

- In material science research: Some studies have explored the potential use of 4-vinylcyclohexene derivatives in the development of polymers with specific properties. This research is ongoing, and further exploration is needed to determine the potential applications of these materials.

4-Vinylcyclohexene is an organic compound characterized by a vinyl group attached to the 4-position of the cyclohexene ring. It appears as a colorless liquid and is known for its pungent odor. Although it exhibits chirality, it is predominantly utilized in its racemic form. The compound serves as a precursor to 4-vinylcyclohexene diepoxide, which has significant biological implications, particularly in reproductive toxicity studies .

4-Vinylcyclohexene is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans [7]. It is a highly flammable liquid with vapors that can form explosive mixtures with air. Additionally, the compound can react with oxidizing agents to create fire and explosion hazards [8].

Here are the citations used in this report:

- [1] Wikipedia. (2024, April 22). 4-Vinylcyclohexene.

- [2] International Labour Organization. (2019, November). ICSC 1177 - 4-VINYLCYCLOHEXENE.

- [3] Xu, Q., & Ren, P. (2015). Functionalization of vinylcyclohexene dioxide: recent advances and future perspectives. Polymer Chemistry, 6(2), 207-225.

- [4] Song, Z., Li, B., & Wang, Y. (2009). Ziegler-Natta catalysts for butadiene dimerization to 4-vinylcyclohexene. Catalysis Today, 140(1-

- Diels-Alder Cycloaddition: It can react with 1,3-butadiene to form cycloadducts under specific conditions, typically at elevated temperatures and pressures with a catalyst such as silicon carbide combined with copper or chromium salts .

- Oxidation: The compound is prone to oxidation in the presence of oxygen, leading to the formation of hydroperoxides. This reaction can be hazardous as it may produce irritating and toxic byproducts .

- Radical Reactions: It can also react with alkyl free radicals, leading to various substitution products .

4-Vinylcyclohexene has been studied for its biological effects, particularly concerning reproductive toxicity. Research indicates that its diepoxide form is capable of causing ovarian toxicity by selectively destroying small pre-antral ovarian follicles in animal models. This effect raises concerns regarding its potential impact on human reproductive health, classifying it as a Group 2B carcinogen by the International Agency for Research on Cancer, indicating it is possibly carcinogenic to humans .

The primary method for synthesizing 4-vinylcyclohexene involves the catalytic dimerization of 1,3-butadiene through a Diels-Alder reaction. This process typically occurs at temperatures ranging from 110 °C to 425 °C and pressures between 1.3 MPa and 100 MPa. The catalysts used often include mixtures of silicon carbide with metal salts such as copper or chromium .

4-Vinylcyclohexene finds applications in several industrial processes:

- Chemical Intermediate: It serves as an intermediate in the production of various chemicals, including flame retardants and epoxy resins.

- Research: Its derivatives are used in toxicological studies to understand mechanisms of ovarian toxicity and other biological effects .

Studies have demonstrated that 4-vinylcyclohexene interacts with biological systems primarily through metabolic pathways involving liver microsomal enzymes. The major metabolic products include 4-vinyl-1,2-epoxycyclohexane and other epoxides, which may contribute to its biological activity and toxicity profile . Furthermore, research has highlighted the compound's ability to induce oxidative stress and its potential genotoxic effects .

Several compounds exhibit structural or functional similarities to 4-vinylcyclohexene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Cyclohexene | Non-substituted cycloalkene | Less reactive than 4-vinylcyclohexene | Lacks vinyl group; primarily used as a solvent |

| 1,3-Butadiene | Diene | Known carcinogen | Precursor for 4-vinylcyclohexene synthesis |

| Vinylcyclopropane | Vinyl-substituted cyclopropane | Lower toxicity | Smaller ring structure; different reactivity |

| Cyclooctadiene | Diene | Less studied biologically | Larger ring size; different synthetic pathways |

4-Vinylcyclohexene stands out due to its specific reactivity involving vinyl groups and its significant biological implications related to reproductive toxicity, particularly through its diepoxide derivative .

The primary synthetic route to 4-vinylcyclohexene involves the Diels–Alder cyclodimerization of 1,3-butadiene. This [4+2] cycloaddition proceeds via a concerted mechanism, forming a six-membered transition state. Key factors influencing reaction efficiency and selectivity include temperature, pressure, and catalyst choice.

Reaction Conditions

- Temperature: Typically 110–425°C, with optimal yields achieved at 130–160°C.

- Pressure: Elevated pressures (1.3–100 MPa) enhance reaction rates and selectivity toward the Diels–Alder product.

- Catalysts: Non-acidic zeolites (e.g., Na-Y, Na-β), carbon molecular sieves, or metal-based systems (e.g., nickel complexes) accelerate the reaction.

Competing Pathways

1,3-Butadiene can undergo alternative dimerization pathways:

Large-pore zeolites (e.g., Na-ZSM-20) favor the Diels–Alder product due to their pore structure, which restricts access to the linear dimerization pathway. Carbon molecular sieves similarly enhance selectivity by stabilizing transition states through microporous confinement.

Catalytic Influence

Nickel-based catalysts, such as [(C₄H₆)₂Ni⁰PH₃], mediate oxidative coupling of butadiene molecules, followed by reductive elimination to form cyclodimers. Theoretical studies reveal that reductive elimination is rate-determining and dictates selectivity between cis-1,2-divinylcyclobutane (DVCB) and 4-vinylcyclohexene (VCH).

Catalytic Systems for Selective Production

Catalyst design plays a critical role in optimizing 4-vinylcyclohexene yields. Below is a comparative analysis of key catalytic systems:

Nickel-Based Catalysts

Ligand-modified nickel(0) complexes exhibit high selectivity toward 4-vinylcyclohexene when using π-donor ligands (e.g., phosphines). For example:

Theoretical density functional theory (DFT) studies confirm that nickel-mediated pathways avoid bis(η¹) intermediates, favoring η³ coordination during reductive elimination.

Zeolitic and Carbon-Based Catalysts

Microporous materials enhance reaction efficiency through shape-selective confinement:

| Catalyst | Selectivity | Advantages |

|---|---|---|

| Na-Y zeolite | 95% VCH | Large pores accommodate Diels–Alder transition state |

| Carbon molecular sieves | 90% VCH | High surface area and thermal stability |

These catalysts reduce side reactions (e.g., polymerization) by restricting access to reactive intermediates.

Mercaptan/Sulfur Systems

Low-cost catalysts like tert-dodecylmercaptan (t-DDM) or elemental sulfur achieve moderate selectivity (40–80% VCH) under mild conditions (120–160°C). Solvents such as dimethylformamide further improve yields by stabilizing intermediates.

Enantiomer Synthesis and Chiral Resolution

4-Vinylcyclohexene is chiral but typically synthesized as a racemic mixture. Asymmetric synthesis and enantioselective resolution methods have been developed:

Asymmetric Catalysis

Chiral nickel catalysts enable enantioselective dimerization. For example:

The highest enantioselectivity (35% e.e.) is achieved using phosphonite ligands, which induce asymmetric transition states via steric and electronic effects.

Chiral Resolution

Post-synthetic resolution of racemic 4-vinylcyclohexene employs chromatographic methods:

These chiral stationary phases (CSPs) exploit π–π interactions, hydrogen bonding, and steric discrimination to resolve enantiomers.

Ovarian Toxicity and Follicular Development Disruption

4-Vinylcyclohexene exhibits profound ovarian toxicity through its bioactive metabolite, 4-vinylcyclohexene diepoxide, which specifically targets small preantral follicles within the ovary. Research demonstrates that this compound induces selective destruction of primordial and primary follicles, the fundamental units of female reproductive capacity [1] [2].

The mechanism of ovarian toxicity involves accelerated atresia through the natural process of programmed cell death rather than acute cytotoxicity [3]. Studies using Fischer 344 rats exposed to 80 milligrams per kilogram for 15 days revealed a 50% reduction in primordial and primary follicles, with morphological evidence supporting apoptotic rather than necrotic cell death [1] [3]. The compound demonstrates species-specific susceptibility, with mice showing greater sensitivity than rats to follicular destruction. In mice, significant increases in atretic primordial follicles were observed by day 8 of treatment, while rats required until day 10 to show similar effects [1].

The temporal progression of follicular damage follows a distinct pattern. Initial biochemical evidence of follicular destruction, including deoxyribonucleic acid fragmentation, becomes detectable after 10 days of daily dosing, preceding measurable reductions in oocyte numbers [4]. This suggests that the compound initiates cellular damage processes before gross morphological changes become apparent.

Dose-dependent effects reveal a complex relationship between 4-vinylcyclohexene diepoxide concentration and follicular response. While high concentrations consistently destroy follicles, lower concentrations paradoxically demonstrate protective effects, preventing atretic degeneration and maintaining follicular numbers [5]. This biphasic response indicates that the compound can function as both a toxicant and a protective agent depending on exposure conditions.

The follicular selectivity of 4-vinylcyclohexene diepoxide extends beyond simple size discrimination. Research indicates that the compound specifically targets follicles containing oocytes with high expression of the KIT receptor, which is predominantly found in primordial and primary follicles [6]. Large preantral follicles, antral follicles, and corpora lutea remain largely unaffected by exposure, demonstrating the compound's remarkable specificity for the most primitive follicular populations [3].

Protein synthesis disruption represents another key aspect of ovarian toxicity. Studies using tritiated leucine incorporation demonstrate that 4-vinylcyclohexene diepoxide significantly inhibits protein synthesis in small preantral follicles within 3 hours of exposure [2]. This effect shows differential recovery patterns between previously exposed and naive follicles, suggesting that chronic exposure sensitizes follicles to subsequent damage [2].

The granulosa cell component of follicles also experiences significant toxic effects. Research demonstrates that granulosa cells show decreased viability and increased susceptibility to damage following 4-vinylcyclohexene diepoxide exposure [2]. This finding is particularly significant because granulosa cells provide essential support for oocyte survival and development.

Intergenerational effects have been documented, with maternal exposure during pregnancy affecting offspring reproductive capacity. Studies demonstrate that maternal 4-vinylcyclohexene diepoxide exposure significantly reduces litter size and ovarian reserve in offspring, while increasing the incidence of developmental abnormalities [7]. These effects involve disruption of meiotic progression and increased deoxyribonucleic acid damage in offspring oocytes [7].

The microenvironment disruption within the ovary extends beyond direct follicular damage. Research indicates that 4-vinylcyclohexene diepoxide exposure causes hemorrhage, vacuolization, and fibrosis throughout ovarian tissue, suggesting broader effects on ovarian architecture and function [8] [9]. These changes may contribute to the compound's long-term reproductive consequences.

Apoptosis Mechanisms and Gene Regulatory Pathways

The apoptotic cascade initiated by 4-vinylcyclohexene diepoxide involves multiple interconnected pathways that collectively orchestrate follicular cell death. Research demonstrates that this compound activates both intrinsic and extrinsic apoptotic pathways through specific molecular mechanisms [10] [11].

Caspase activation represents the central executing mechanism of 4-vinylcyclohexene diepoxide-induced apoptosis. Studies reveal that caspase-3 activity increases significantly in small ovarian follicles, with a 2.86-fold increase observed after single-dose exposure and 3.25-fold increase following 15 days of treatment [10]. This activation occurs selectively in primordial and primary follicles, with no corresponding increase in larger follicles or other ovarian structures [10].

The temporal sequence of caspase activation follows a distinct pattern. Caspase-9 activity increases in the mitochondrial fraction within 24 hours of initial exposure, indicating early activation of the intrinsic apoptotic pathway [10]. Caspase-8 activity increases only after prolonged exposure (15 days), suggesting secondary activation of the extrinsic pathway [10]. Caspase-2 demonstrates essential involvement in primary follicle destruction, with knockout studies showing significant protection against 4-vinylcyclohexene diepoxide-induced primary follicle loss [11].

Bcl-2 family proteins play crucial regulatory roles in the apoptotic response. Research demonstrates that Bax protein expression increases significantly in small preantral follicles following 4-vinylcyclohexene diepoxide exposure [11]. Studies using Bax-deficient mice show remarkable protection against follicular destruction, with primordial follicle depletion reduced from 85% in wild-type mice to 45% in Bax-null mice [11]. Similarly, primary follicle loss decreased from 86% to 3% in Bax-deficient animals [11].

The Bad protein pathway also contributes to apoptotic signaling. Research indicates that Bad expression increases in small preantral follicles following 4-vinylcyclohexene diepoxide treatment, correlating with enhanced apoptotic activity [12]. This protein functions as a pro-apoptotic signal that can heterodimerize with survival-promoting proteins like Bcl-2, shifting the cellular balance toward death [12].

Deoxyribonucleic acid fragmentation analysis reveals specific patterns of genomic damage. Studies demonstrate that 4-vinylcyclohexene diepoxide induces random deoxyribonucleic acid degradation patterns rather than the characteristic internucleosomal cleavage typically associated with apoptosis [4]. This fragmentation becomes detectable 4 hours after dosing on days 10 and 12 of treatment, preceding morphological evidence of cell death [4].

Oxidative stress pathways contribute significantly to apoptotic signaling. Research demonstrates that 4-vinylcyclohexene diepoxide exposure increases reactive oxygen species production and disrupts antioxidant enzyme activities [13] [14]. The compound significantly increases malondialdehyde levels in ovarian tissue while altering catalase, glutathione peroxidase, and superoxide dismutase activities [15]. These changes indicate that oxidative damage contributes to the overall apoptotic response.

Gene expression changes reflect the complex regulatory networks involved in apoptosis. Studies using quantitative polymerase chain reaction analysis demonstrate that 4-vinylcyclohexene diepoxide exposure alters the expression of multiple apoptosis-related genes [16]. Key findings include increased expression of gamma-H2AX (a deoxyribonucleic acid damage marker) and altered BAX/BCL2 ratios, indicating activation of deoxyribonucleic acid damage response pathways [7].

The mitochondrial pathway activation involves specific organellar changes. Research indicates that 4-vinylcyclohexene diepoxide exposure causes mitochondrial membrane permeability changes and cytochrome c release, leading to apoptosome formation and caspase activation [13]. This pathway appears to be the primary route through which the compound initiates apoptotic signaling.

Inflammatory signaling components also participate in the apoptotic response. Studies demonstrate increased expression of cyclooxygenase-2 and inducible nitric oxide synthase in ovarian tissue following 4-vinylcyclohexene diepoxide exposure [15]. These inflammatory mediators may amplify apoptotic signals and contribute to tissue damage.

The p53 pathway involvement remains an area of active investigation. While direct p53 activation has not been definitively established, the observed deoxyribonucleic acid damage and cell cycle effects suggest potential involvement of p53-mediated response pathways [16]. This connection requires further investigation to fully understand its role in 4-vinylcyclohexene diepoxide-induced apoptosis.

Autophagy interactions with apoptotic pathways represent an emerging area of research. Recent studies suggest that 4-vinylcyclohexene diepoxide may disrupt normal autophagy processes, potentially contributing to cellular stress and apoptotic signaling [17]. The relationship between autophagy and apoptosis in 4-vinylcyclohexene diepoxide toxicity requires additional investigation.

Hormone-Like Effects and Endocrine Disruption

4-Vinylcyclohexene demonstrates complex endocrine-disrupting properties that extend beyond simple ovarian toxicity to encompass broader hormonal system dysfunction. Research reveals that this compound exhibits dose-dependent, biphasic effects on hormone production and signaling pathways [5] [18].

Estradiol modulation represents one of the most significant endocrine effects of 4-vinylcyclohexene diepoxide. Studies demonstrate that low-dose, short-term exposure actually increases estradiol secretion from granulosa cells, while high-dose or prolonged exposure suppresses hormone production [5]. This dual effect occurs through differential regulation of aromatase enzyme expression, with low concentrations promoting aromatase activity and high concentrations inhibiting it [18].

The aromatase pathway serves as a critical target for 4-vinylcyclohexene diepoxide endocrine disruption. Research indicates that the compound increases aromatase expression in granulosa cells at low concentrations, leading to enhanced conversion of androgens to estrogens [18]. This effect occurs through transcriptional upregulation of the CYP19A1 gene, which encodes the aromatase enzyme [18]. The increased estradiol production can paradoxically improve follicular development and ovulation in middle-aged animals with diminished ovarian reserve [18].

Follicle-stimulating hormone dynamics reflect the compound's impact on the hypothalamic-pituitary-ovarian axis. Long-term studies demonstrate that while 4-vinylcyclohexene diepoxide causes immediate follicular destruction, compensatory increases in follicle-stimulating hormone occur months after exposure cessation [19]. This delayed response indicates that the compound's effects on the endocrine system persist long after direct tissue damage has occurred.

Anti-Müllerian hormone suppression provides a sensitive marker of ovarian reserve disruption. Studies consistently demonstrate that 4-vinylcyclohexene diepoxide exposure causes significant decreases in anti-Müllerian hormone levels, reflecting the loss of growing follicles [8]. This hormone serves as a clinical biomarker for ovarian reserve and reproductive aging, making its suppression particularly relevant for understanding the compound's reproductive consequences.

Steroidogenic pathway disruption affects multiple hormone systems beyond estradiol. Research demonstrates that 4-vinylcyclohexene diepoxide exposure decreases progesterone production in granulosa cells through suppression of steroidogenic acute regulatory protein expression [20]. This effect occurs alongside disruption of the insulin-like growth factor 1 receptor and phosphatidylinositol 3-kinase/AKT signaling pathways, which are essential for normal steroidogenesis [20].

Male reproductive hormone effects demonstrate that 4-vinylcyclohexene diepoxide endocrine disruption extends beyond female reproductive systems. Studies in male rats reveal significant decreases in follicle-stimulating hormone, luteinizing hormone, and testosterone levels following exposure [21]. These changes occur alongside histological evidence of testicular and epididymal degeneration, indicating direct effects on male reproductive endocrine function [21].

The thyroid hormone system may also be affected by 4-vinylcyclohexene diepoxide exposure, although research in this area remains limited. Some studies suggest potential disruption of thyroid hormone metabolism, but additional investigation is needed to establish definitive effects [22].

Insulin-like growth factor pathways represent important targets for 4-vinylcyclohexene diepoxide endocrine disruption. Research demonstrates that the compound suppresses insulin-like growth factor 1 receptor expression and inhibits associated signaling pathways in granulosa cells [20]. This disruption affects both hormone production and cell survival signaling, contributing to the compound's overall reproductive toxicity.

Stress hormone responses are also modified by 4-vinylcyclohexene diepoxide exposure. Studies indicate that the compound activates stress response pathways, including increased expression of heat shock proteins and stress-activated protein kinases [23]. These responses may represent adaptive mechanisms to counter the compound's toxic effects, but they also indicate broader endocrine system disruption.

The dose-response relationship for endocrine effects follows a complex, non-monotonic pattern. Research demonstrates that very low doses of 4-vinylcyclohexene diepoxide can have stimulatory effects on hormone production, while higher doses are inhibitory [5]. This hormesis-like response complicates risk assessment and suggests that the compound may have different effects at environmentally relevant versus occupationally relevant exposure levels.

Temporal aspects of endocrine disruption reveal both immediate and long-term effects. While acute exposure can rapidly alter hormone levels, some endocrine changes persist for months after exposure cessation [19]. This temporal dissociation between exposure and effect suggests that 4-vinylcyclohexene diepoxide may cause permanent alterations in endocrine system function.

Receptor interaction studies indicate that 4-vinylcyclohexene diepoxide does not directly bind to estrogen receptors, suggesting that its endocrine effects occur through indirect mechanisms [24]. Instead, the compound appears to modify hormone production and metabolism rather than directly mimicking or blocking hormone action at receptors [24].

Metabolic hormone effects represent an emerging area of research. Some studies suggest that 4-vinylcyclohexene diepoxide exposure may affect insulin sensitivity and glucose metabolism, potentially contributing to metabolic syndrome development [25]. However, these effects require additional investigation to establish their significance and mechanisms.

Physical Description

COLOURLESS LIQUID.

Colorless liquid.

Color/Form

XLogP3

Boiling Point

128 °C @ 760 mm Hg

128 °C

259-261°F

Flash Point

16 °C c.c.

60°F

Vapor Density

Relative vapor density (air = 1): 3.7

3.76

Density

0.83 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09

0.83

LogP

log Kow = 3.93

3.93

Melting Point

-109 °C

-150°F

GHS Hazard Statements

Mechanism of Action

Vapor Pressure

15.7 mm Hg @ 25 °C

Vapor pressure, kPa at 25 °C: 2.1

15 mmHg at 77°F

Pictograms

Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

DIMERIZATION OF BUTADIENE WITH LOW- OR ZERO-VALENT NICKEL AS A CATALYST IN THE PRESENCE OF ELECTRON DONOR LIGANDS, SUCH AS CERTAIN PHOSPHITES AND PHOSPHINES.

BYPRODUCT FROM THE VAPOR PHASE CHLORINATION OF BUTADIENE AT HIGH TEMPERATURE.

Dimerization of butadiene by Diels-Alder reaction

General Manufacturing Information

All other chemical product and preparation manufacturing

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Synthetic rubber manufacturing

Cyclohexene, 4-ethenyl-: ACTIVE

Analytic Laboratory Methods

Quick simple method using GC with flame ionization for determination of 4-vinyl-1-cyclohexane in air. Sensitive to 1 ppm using 1 ml of air.

Storage Conditions

Stability Shelf Life

Dates

Assessing the toxicant effect of spontaneously volatilized 4-vinylcyclohexane exposure in nymphs of the lobster cockroach nauphoeta cinerea

Emily Pansera Waczuk, Roger Wagner, Bruna Klein, João Batista Teixeira da Rocha, Daniel M P Ardisson-Araújo, Nilda Vargas BarbosaPMID: 31550595 DOI: 10.1016/j.etap.2019.103264

Abstract

Vinylcyclohexene (VCH) is an environmental contaminant well known for its ovotoxicant effects in several organisms. However, the mechanisms underlying the toxicity of VCH as well as its harmful effects toward other organs are until unclear. In this work, we assess some endpoint signals of toxicity induced by volatilized VCH exposure using nymphs of the lobster cockroach Nauphoeta cinerea. Nymphs were exposed to VCH via inhalation for 70 days. The levels of volatilized VCH were quantified by headspace gas chromatography and the concentration varied between 3.41 and 7.03 nmol/μl. VCH inhalation caused a reduction of 35% in the survival rate of the exposed animals. Nymphs exposed to volatilized VCH for 35 and 70 days had a reduction in the body weight gain of 1.8- and 2.6-fold, respectively with a reduction in dissected head, fat body, and maturing reproductive organs. The exposure did not change water consumption, excepting on the 20th day (with a 3-fold change) and decreased the food intake significantly. Regarding biochemical markers, we found that the activity of GST from the dissected organs was increased by volatilized VCH after both 35 and 70 days of exposure. The fat body presented the most prominent GST activity especially after 35 days of exposure with 1.6-fold higher than the control group. Exposure also caused an increase in RS levels in the fat body of 1.35-fold and 1.47-fold after 35 and 70 days, respectively and did not affect the activity of the AChE from the head. Our findings support the harmful impact of volatilized VCH inhalation, highlighting the cockroach N.cinerea as a valuable insect model to investigate environmental toxicants.Molecular structure, vibrational, electronic and thermal properties of 4-vinylcyclohexene by quantum chemical calculations

P B Nagabalasubramanian, S Periandy, Mehmet Karabacak, M GovindarajanPMID: 25795608 DOI: 10.1016/j.saa.2015.03.043

Abstract

The solid phase FT-IR and FT-Raman spectra of 4-vinylcyclohexene (abbreviated as 4-VCH) have been recorded in the region 4000-100cm(-1). The optimized molecular geometry and vibrational frequencies of the fundamental modes of 4-VCH have been precisely assigned and analyzed with the aid of structure optimizations and normal coordinate force field calculations based on density functional theory (DFT) method at 6-311++G(d,p) level basis set. The theoretical frequencies were properly scaled and compared with experimentally obtained FT-IR and FT-Raman spectra. Also, the effect due the substitution of vinyl group on the ring vibrational frequencies was analyzed and a detailed interpretation of the vibrational spectra of this compound has been made on the basis of the calculated total energy distribution (TED). The time dependent DFT (TD-DFT) method was employed to predict its electronic properties, such as electronic transitions by UV-Visible analysis, HOMO and LUMO energies, molecular electrostatic potential (MEP) and various global reactivity and selectivity descriptors (chemical hardness, chemical potential, softness, electrophilicity index). Stability of the molecule arising from hyper conjugative interaction, charge delocalization has been analyzed using natural bond orbital (NBO) analysis. Atomic charges obtained by Mulliken population analysis and NBO analysis are compared. Thermodynamic properties (heat capacity, entropy and enthalpy) of the title compound at different temperatures are also calculated.Gold(I)-catalyzed asymmetric cycloisomerization of eneallenes into vinylcyclohexenes

Michael A Tarselli, Anthony R Chianese, Stephen J Lee, Michel R GagnéPMID: 17661298 DOI: 10.1002/anie.200701959

Abstract

Involvement of oxidative stress in 4-vinylcyclohexene-induced toxicity in Drosophila melanogaster

Amos Olalekan Abolaji, Jean Paul Kamdem, Thiago Henrique Lugokenski, Thallita Kalar Nascimento, Emily Pansera Waczuk, Ebenezer Olatunde Farombi, Élgion Lúcio da Silva Loreto, João Batista Teixeira RochaPMID: 24681254 DOI: 10.1016/j.freeradbiomed.2014.03.014

Abstract

4-Vinylcyclohexene (VCH) is a dimer of 1,3-butadiene produced as a by-product of pesticides, plastic, rubber, flame retardants, and tire production. Although, several studies have reported the ovotoxicity of VCH, information on a possible involvement of oxidative stress in the toxicity of this occupational chemical is scarce. Hence, this study was carried out to investigate further possible mechanisms of toxicity of VCH with a specific emphasis on oxidative stress using a Drosophila melanogaster model. D. melanogaster (both genders) of 1 to 3 days old were exposed to different concentrations of VCH (10 µM-1 mM) in the diet for 5 days. Subsequently, the survival and negative geotaxis assays and the quantification of reactive oxygen species (ROS) generation were determined. In addition, we evaluated RT-PCR expressions of selected oxidative stress and antioxidant mRNA genes (HSP27, 70, and 83, SOD, Nrf-2, MAPK2, and catalase). Furthermore, catalase, glutathione-S-transferase (GST), delta aminolevulinic acid dehydratase (δ-ALA-D), and acetylcholinesterase (AChE) activities were determined. VCH exposure impaired negative geotaxic behavior and induced the mRNA of SOD, Nrf-2, and MAPK2 genes expressions. There were increases in catalase and ROS production, as well as inhibitions of GST, δ-ALA-D, and AChE activities (P<0.05). Our results suggest that the VCH mechanism of toxicity is associated with oxidative damage, as evidenced by the alteration in the oxidative stress-antioxidant balance, and possible neurotoxic consequences due to decreased AChE activity, and impairments in negative geotaxic behavior. Thus, we conclude that D. melanogaster is a useful model for investigating the toxicity of VCH exposure, and here, we have provided further insights on the mechanism of VCH-induced toxicity.Effect of bcl-2 overexpression in mice on ovotoxicity caused by 4-vinylcyclohexene

Jodi A Flaws, Samuel L Marion, Kimberly P Miller, Patricia J Christian, Janice K Babus, Patricia B HoyerPMID: 16631218 DOI: 10.1016/j.taap.2006.03.003

Abstract

The occupational chemical 4-vinylcyclohexene (VCH) destroys small preantral ovarian follicles in mice following repeated daily dosing. The cell survival gene bcl-2 is thought to protect against follicular death during embryogenesis because primordial follicle numbers in newborn bcl-2 overexpressing (OE) mice are greater than in wild-type (WT) controls. Thus, this study was designed to determine if overexpression of bcl-2 protects against VCH-induced follicle loss during embryonic development. Pregnant bcl-2 OE or WT mice were dosed (p.o.) daily with VCH (500 mg/kg) or sesame oil (vehicle control) on days 8-18 of pregnancy. Ovaries were collected from moms and female pups on pup postnatal day (PND) 8. Nonpregnant OE and WT females were also treated with VCH (500 mg/kg p.o.) or vehicle and evaluated in the same manner. As previously reported, ovaries from PND8 OE female pups contained 50% more primordial follicles than WT pups (P < 0.05). Unlike WT pups, relative to vehicle controls, in utero exposure to VCH resulted in a reduction in primordial (25% of control), primary (38% of control), and secondary (33% of control) follicles in ovaries of OE pups (P < 0.05). VCH had no significant effect on follicle numbers in OE or WT moms. Conversely, in nonpregnant adults, VCH did not affect WT mice but caused loss of primordial (55% of control), primary (51% of control), and secondary (69% of control) follicles in OE mice (P < 0.05). These results demonstrate that bcl-2 overexpression does not protect against, but instead increases susceptibility to VCH-induced follicle loss in transplacentally exposed or in nonpregnant mice.Development of an animal model for ovotoxicity using 4-vinylcyclohexene: a case study

Patricia B Hoyer, I Glenn SipesPMID: 17342769 DOI: 10.1002/bdrb.20103

Abstract

The occupational chemical 4-vinylcyclohexene (VCH) has been shown to cause destruction of small pre-antral follicles in ovaries of mice. Further, its monoepoxide metabolites, 1,2-VCH epoxide, 7,8-VCH epoxide, and the diepoxide, VCD, have been shown to cause pre-antral follicle loss in rats as well as mice. Chemicals that destroy small pre-antral follicles are of concern to women because exposure can result in premature ovarian failure (early menopause).Studies working with these chemicals over the past decade have determined a number of aspects of the mechanism(s) of small pre-antral destruction, and a variety of questions have been answered.

Specifically, it has been determined that the diepoxide (VCD) is the bioactive form and it directly targets the ovary in mice and rats. Mice are more susceptible to VCH than rats because they are capable of its metabolic bioactivation. Follicle destruction by VCD is selective for primordial and primary follicles. Mechanistic studies in rats have determined that VCD causes ovotoxicity by accelerating the natural process of atresia (apoptosis) and this requires repeated exposures. Pro-apoptotic signaling events in the Bcl-2 and mitogen activated protein kinase families have been shown to be selectively activated in fractions of small pre-antral follicles (targets for VCD). Finally, a whole ovarian culture system using neonatal mouse and rat ovaries has been developed to expand the potential for more in depth investigations into ovotoxicity caused by VCD.

This article provides an overview of the questions asked and the approaches taken in studying VCH and VCD to support these conclusions.

Involvement of CYP 2E1 enzyme in ovotoxicity caused by 4-vinylcyclohexene and its metabolites

Kathila S Rajapaksa, Ellen A Cannady, I Glenn Sipes, Patricia B HoyerPMID: 17462685 DOI: 10.1016/j.taap.2007.03.009

Abstract

4-Vinylcyclohexene (VCH) is bioactivated by hepatic CYP 2A and 2B to a monoepoxide (VCM) and subsequently to an ovotoxic diepoxide metabolite (VCD). Studies suggest that the ovary can directly bioactivate VCH via CYP 2E1. The current study was designed to evaluate the role of ovarian CYP 2E1 in VCM-induced ovotoxicity. Postnatal day 4 B6C3F(1) and CYP 2E1 wild-type (+/+) and null (-/-) mouse ovaries were cultured (15 days) with VCD (30 microM), 1,2-VCM (125-1000 microM), or vehicle. Twenty-eight days female CYP 2E1 +/+ and -/- mice were dosed daily (15 days; ip) with VCH, 1,2-VCM, VCD or vehicle. Following culture or in vivo dosing, ovaries were histologically evaluated. In culture, VCD decreased (p<0.05) primordial and primary follicles in ovaries from all three groups of mice. 1,2-VCM decreased (p<0.05) primordial follicles in B6C3F(1) and CYP 2E1 +/+ ovaries, but not in CYP 2E1 -/- ovaries in culture. 1,2-VCM did not affect primary follicles in any group of mouse ovaries. Conversely, following in vivo dosing, primordial and primary follicles were reduced (p<0.05) by VCD and VCM in CYP2E1 +/+ and -/-, and by VCH in +/+ mice. The data demonstrate that, whereas in vitro ovarian bioactivation of VCM requires CYP 2E1 enzyme, in vivo CYP 2E1 plays a minimal role. Thus, the findings support that hepatic metabolism dominates the contribution made by the ovary in bioactivation of VCM to its ovotoxic metabolite, VCD. This study also demonstrates the use of a novel ovarian culture system to evaluate ovary-specific metabolism of xenobiotics.Simultaneous exposure to vinylcyclohexene and methylmercury in Drosophila melanogaster: biochemical and molecular analyses

Bruna Candia Piccoli, Ana Lúcia Anversa Segatto, Cláudia Sirlene Oliveira, Fernanda D'Avila da Silva, Michael Aschner, João Batista Teixeira da RochaPMID: 31852533 DOI: 10.1186/s40360-019-0356-0

Abstract

Exposure to vinylcyclohexene (VCH) and methylmercury (MeHg) can induce oxidative stress and gene modulation. Several studies have been evaluating the effects of VCH and MeHg

, but little is known about interactive effects between them. This work aimed to assess the exposure and co-exposure effects of MeHg

and VCH on oxidative stress and gene modulation in Drosophila melanogaster.

Reactive species production, glutathione S-transferase (GST) and acetylcholinesterase (AChE) activities were evaluated after exposure and co-exposure to VCH (1 mM) and MeHg

(0.2 mM) for one or three days in the head and body (thorax and abdomen) of flies. The expression of genes related to redox state and inflammatory response was evaluated after exposure and co-exposure to VCH and MeHg

for three days.

Survival decreased only in flies co-exposed to VCH and MeHg

for three days. All treatments increased total reactive species production after one day of exposure. However, no significant changes were observed in the head after three days of exposure. One day of exposure to VCH caused an increase in the head GST activity, whereas MeHg

induced an increase after three days of exposure. Regarding the body, all treatments increased GST activity after one day of exposure, but only the flies exposed to MeHg

presented an increase in GST activity after three days of exposure. Treatments did not alter AChE activity in the head. As for gene expression, there was a significant increase in the Relish transcription factor gene in the flies' body, but Nrf2, Keap1, Jafrac1, TrxR1, and NF-κβ were not altered.

The results suggest that exposure to VCH and MeHg

induce oxidative stress and activation of an inflammatory response in fruit flies.

Ovarian metabolism of xenobiotics

Poulomi Bhattacharya, Aileen F KeatingPMID: 21616964 DOI: 10.1258/ebm.2011.011051

Abstract

At birth, the mammalian ovary contains a finite number of primordial follicles, which once depleted, cannot be replaced. Xenobiotic exposures can destroy primordial follicles resulting in premature ovarian failure and, consequently, early entry into menopause. A number of chemical classes can induce premature ovarian failure, including environmental, chemotherapeutic and industrial exposures. While our knowledge on the mechanistic events that occur in the ovary with chemical exposures is increasing, our understanding of the ovary's capacity to metabolize such compounds is less established. This review will focus on three chemicals for which information on ovarian metabolism is known: trichloroethylene, 7,12-dimethylbenz[a]anthracene and 4-vinylcyclohexene. The current state of understanding of ovarian bioactivation and detoxification processes for each will be described.Impact of environmental exposures on ovarian function and role of xenobiotic metabolism during ovotoxicity

Poulomi Bhattacharya, Aileen F KeatingPMID: 22531813 DOI: 10.1016/j.taap.2012.04.009